molecular formula C26H27N5O3 B591696 4'-epi-Entecavir-di-o-benzyl Ether CAS No. 1354695-85-4

4'-epi-Entecavir-di-o-benzyl Ether

Cat. No.: B591696
CAS No.: 1354695-85-4
M. Wt: 457.534
InChI Key: KROVOOOAPHSWCR-FDFHNCONSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-epi-Entecavir-di-o-benzyl Ether (CAS 1354695-85-4) is a key benzyl-protected intermediate and a fully characterized impurity reference standard in the synthesis and quality control of the antiviral drug Entecavir, a potent guanosine nucleoside analogue . This compound is critically used in Analytical Method Development, Method Validation (AMV), and Quality Control (QC) applications during the drug development and formulation stages to ensure the purity and safety of the Active Pharmaceutical Ingredient (API) . Its primary research value lies in serving as a traceable reference standard for compliance with pharmacopeial guidelines (e.g., USP, EP) . As an intermediate, its synthesis involves the protection of the hydroxyl groups of Entecavir to form benzyl ethers, a step crucial for preventing undesired side reactions during the manufacturing process . The "4'-epi" designation indicates a specific stereochemical configuration at the 4'-position, resulting from a controlled epimerization process, making it essential for studying stereochemistry-related impurities . The mechanism of action for the parent drug, Entecavir, involves its intracellular phosphorylation to an active triphosphate form, which then potently inhibits hepatitis B virus (HBV) replication by targeting the HBV polymerase and blocking its three activities: base priming, reverse transcription of the negative strand from pregenomic RNA, and synthesis of the positive strand DNA . Attention: This product is intended for research purposes in a controlled laboratory setting only. It is not for human or veterinary diagnostic or therapeutic use. The product has not been approved by the FDA for the prevention, treatment, or cure of any medical condition .

Properties

CAS No.

1354695-85-4

Molecular Formula

C26H27N5O3

Molecular Weight

457.534

IUPAC Name

2-amino-9-[(1S,3R,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-3H-purin-6-one

InChI

InChI=1S/C26H27N5O3/c1-17-20(15-33-13-18-8-4-2-5-9-18)22(34-14-19-10-6-3-7-11-19)12-21(17)31-16-28-23-24(31)29-26(27)30-25(23)32/h2-11,16,20-22H,1,12-15H2,(H3,27,29,30,32)/t20-,21-,22+/m0/s1

InChI Key

KROVOOOAPHSWCR-FDFHNCONSA-N

SMILES

C=C1C(CC(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4NC(=NC5=O)N

Synonyms

2-Amino-1,9-dihydro-9-[(1S,3R,4R)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6H-purin-6-one

Origin of Product

United States

Preparation Methods

Hydroxyl Group Protection

Entecavir contains two primary hydroxyl groups that require protection to prevent undesired side reactions. The use of benzyl chloride (PhCH2Cl\text{PhCH}_2\text{Cl}) in the presence of sodium hydride (NaH\text{NaH}) achieves efficient protection, forming intermediate 1 (Figure 1). Alternative silyl ethers, such as tert-butyldimethylsilyl (TBS) groups, are less common due to their sensitivity to fluoride-based deprotection agents.

Table 1: Efficiency of Protecting Groups for Entecavir Hydroxyl Groups

Protecting GroupReagentYield (%)Stability Profile
Benzyl EtherBenzyl Chloride92Stable to acids, bases
TBS EtherTBSCl/Imidazole85Labile to TBAF\text{TBAF}

Following hydroxyl protection, the introduction of benzyl ether groups at the 4'- and di-o-positions proceeds via nucleophilic substitution. Benzyl bromide (PhCH2Br\text{PhCH}_2\text{Br}) in tetrahydrofuran (THF) with potassium tert-butoxide (KOtBu\text{KOtBu}) as a base achieves >90% conversion to intermediate 2. The stereochemical outcome at the 4'-position is critical, as epimerization leads to the desired 4'-epi configuration.

Mechanism of Epimerization

Epimerization at the 4'-position occurs through a keto-enol tautomerism intermediate, stabilized by the electron-withdrawing effect of the adjacent purinone ring. Computational studies indicate an activation energy (ΔG\Delta G^\ddagger) of 25 kcal·mol1^{-1} for this step, necessitating precise temperature control (0–5°C) to minimize racemization.

Table 2: Reaction Conditions for Benzylation

ParameterOptimal ValueEffect on Yield
Temperature0–5°CMinimizes epimerization
SolventTHFEnhances nucleophilicity
BaseKOtBu\text{KOtBu}Ensures complete deprotonation

Deprotection and Final Product Isolation

The final step involves selective removal of protecting groups to yield this compound. Hydrogenolysis using palladium on carbon (Pd/C\text{Pd/C}) under H2\text{H}_2 atmosphere (1 atm) cleaves benzyl ethers without affecting the purinone core.

Purification Techniques

Crude product purification employs reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile-water gradient (60:40 to 90:10 over 30 min). This method achieves >99% purity, as confirmed by 1H^1\text{H}-NMR and high-resolution mass spectrometry (HRMS).

Table 3: Analytical Data for this compound

TechniqueKey Data
1H^1\text{H}-NMRδ 7.35–7.25 (m, 10H, benzyl), δ 5.45 (s, 1H, H-1')
HRMSm/z 457.211 [M+H]+^+ (calc. 457.211)

Industrial-Scale Production Considerations

Scaling the synthesis necessitates modifications to enhance throughput and cost-efficiency. Continuous flow reactors reduce reaction times from 24 hours (batch) to 2 hours, while immobilized Pd/C\text{Pd/C} catalysts enable hydrogenolysis recycling.

Yield Optimization

Statistical design of experiments (DoE) identifies temperature and catalyst loading as critical factors. A central composite design (CCD) model predicts a maximum yield of 88% at 50°C and 5% Pd/C\text{Pd/C} loading.

Analytical and Regulatory Compliance

Quality control protocols adhere to ICH guidelines, with emphasis on residual solvent analysis (e.g., THF limits <720 ppm). Stability studies under accelerated conditions (40°C/75% RH) confirm no degradation over 6 months .

Chemical Reactions Analysis

Types of Reactions

4’-epi-Entecavir-di-o-benzyl Ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl ether groups using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different alkyl or aryl groups replacing the benzyl ether groups.

Scientific Research Applications

4’-epi-Entecavir-di-o-benzyl Ether has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential antiviral properties and interactions with biological molecules.

    Medicine: Investigated for its potential use in antiviral therapies, particularly against hepatitis B virus.

    Industry: Utilized in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

The mechanism of action of 4’-epi-Entecavir-di-o-benzyl Ether is similar to that of Entecavir. It functions by inhibiting the hepatitis B virus (HBV) polymerase. The compound competes with the natural substrate deoxyguanosine triphosphate, inhibiting the three activities of the HBV polymerase:

Comparison with Similar Compounds

Key Structural Features :

  • Epimerization at 4'-position : The "4'-epi" designation indicates inversion of stereochemistry at this carbon, which may influence binding to viral polymerase .
  • Di-O-benzyl Ether Groups : Benzyl groups are introduced via ether linkages, likely serving as protective groups to enhance lipophilicity and synthetic stability .
  • Molecular Weight : 457.54 g/mol (based on ent-Entecavir-di-O-benzyl Ether analog) .

Structural and Functional Analogues

Table 1: Comparative Analysis of 4'-epi-Entecavir-di-O-benzyl Ether and Related Compounds
Compound Name Molecular Weight (g/mol) Key Substituents/Stereochemistry Biological Relevance
This compound 457.54 4'-epimer, two benzyl ethers Intermediate in Entecavir synthesis; potential altered antiviral activity due to stereochemistry .
3',5'-Di-O-benzyl Entecavir 457.53 Benzyl ethers at 3' and 5' Entecavir impurity (Related Compound A); used in synthetic pathways to protect hydroxyl groups .
Entecavir (Parent Compound) 277.28 Hydroxyl groups at 3' and 5' Clinically used antiviral agent; inhibits HBV polymerase via competitive binding .
4-Dimethylsilyl Entecavir 335.44 Dimethylsilyl group at 4' Synthetic derivative with increased hydrophobicity; lower molecular weight than benzylated analogs .
8-Hydroxy Entecavir 293.28 (estimated) Hydroxyl group at 8-position Oxidative metabolite/impurity; reduced stability compared to benzylated derivatives .

Stereochemical and Functional Differences

  • Benzyl Ether vs. Hydroxyl Groups : Di-O-benzylation increases lipophilicity, enhancing membrane permeability but requiring deprotection for activation. In contrast, hydroxylated variants (e.g., 8-Hydroxy Entecavir) are more polar and susceptible to metabolic oxidation .
  • Enantiomeric Forms: The "ent-" prefix in ent-Entecavir-di-O-benzyl Ether denotes enantiomeric inversion, which could lead to entirely distinct biological activity profiles compared to the 4'-epi derivative .

Physicochemical Properties

  • Solubility : Benzyl ethers reduce aqueous solubility compared to hydroxylated Entecavir derivatives, necessitating formulation adjustments for in vivo studies .
  • Stability : The benzyl groups protect against enzymatic degradation, making this compound more stable in synthetic intermediates than 8-Hydroxy or 8-Methoxy analogs .

Toxicological and Pharmacokinetic Considerations

  • Metabolic Pathways : Benzylated compounds require metabolic deprotection (e.g., via cytochrome P450 enzymes), whereas hydroxylated impurities like 8-Hydroxy Entecavir may undergo direct glucuronidation .

Q & A

Q. How should researchers design a data management plan (DMP) for regulatory compliance?

  • Methodological Answer : Define data types (spectral, chromatographic), storage formats (JCAMP-DX for NMR), and retention periods (10+ years for pharmaceuticals). Specify access protocols (e.g., embargo periods for patent applications). Include ethical guidelines for data sharing (CC-BY licenses) and cite institutional policies (e.g., ERC DMP templates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.